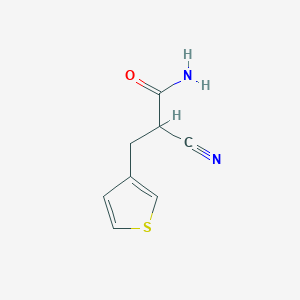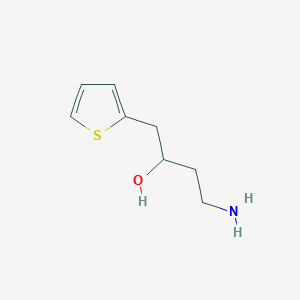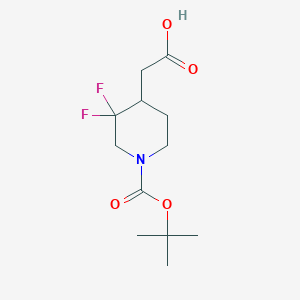
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid
Descripción general
Descripción
“2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Synthesis Analysis
The synthesis of compounds similar to “2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid” involves the use of the Boc group. The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Chemical Reactions Analysis
The Boc group in “2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid” can undergo various reactions. For instance, it can be deprotected using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Aplicaciones Científicas De Investigación
-
Organic Synthesis
- This compound, often abbreviated as Boc-3-Azetidineacetic acid, finds applications as a building block in the synthesis of various organic molecules.
- Its presence of a protected amine group (Boc) and a carboxylic acid functionality allows it to participate in diverse chemical reactions, such as amide bond formation and esterification.
- These strategies are employed in the construction of peptide mimics and other complex molecules containing amide linkages.
-
Medicinal Chemistry
- The unique structure of this compound has attracted interest in the field of medicinal chemistry due to its potential for drug discovery.
- The molecule serves as a scaffold for the development of novel therapeutic agents.
- By modifying different parts of the structure, researchers can explore its potential activity against various diseases.
- It can also be used as a linker in the design of PROTAC® (Proteolysis-Targeting Chimeras) molecules. PROTACs are a class of drugs that hijack the body’s natural protein degradation machinery to remove unwanted proteins, offering a promising approach for targeted protein degradation therapies.
-
Material Science
- Recent research explores the potential of this compound in the development of functional materials.
- Its unique properties, including its ability to form hydrogen bonds and self-assemble, make it a promising candidate for polymer synthesis.
- The molecule can be incorporated into polymer chains to introduce specific functionalities or control the polymer’s properties, such as biodegradability or self-assembly behavior.
-
Deprotection Studies
- The compound has been used in studies exploring the deprotection of the N-tert-butoxycarbonyl (N-Boc) group .
- This research is significant because the N-Boc group is a common protecting group for amines in organic synthesis .
- The study reported a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, using oxalyl chloride in methanol .
- The reactions took place under room temperature conditions for 1–4 hours with yields up to 90% .
- This procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
-
PROTAC® Development
- The molecule can be used as a linker in the design of PROTAC® (Proteolysis-Targeting Chimeras) molecules .
- PROTACs are a class of drugs that hijack the body’s natural protein degradation machinery to remove unwanted proteins, offering a promising approach for targeted protein degradation therapies .
-
Commercial Availability
-
Chemical Libraries
-
Protein-Protein Interaction Inhibitors
- The molecule can be used in the design of protein-protein interaction inhibitors .
- These inhibitors are a class of therapeutic agents that disrupt protein-protein interactions, which play a crucial role in many biological processes .
- By incorporating this molecule into the structure of these inhibitors, researchers can modulate their activity and selectivity .
-
Enzyme Inhibitors
Safety And Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-[3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h8H,4-7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACJWZRQZZXARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



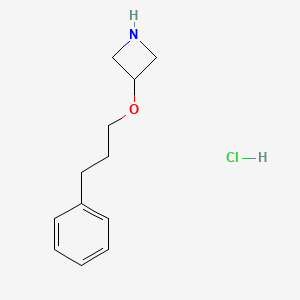
![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)
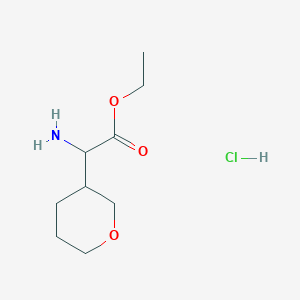
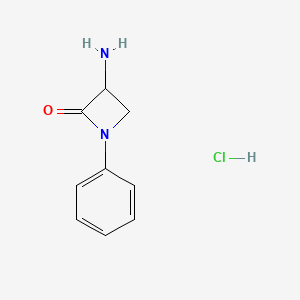
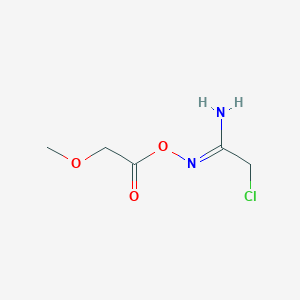
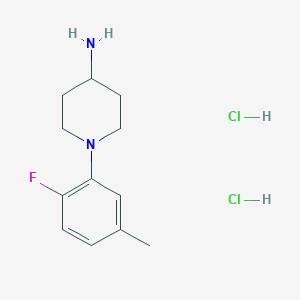
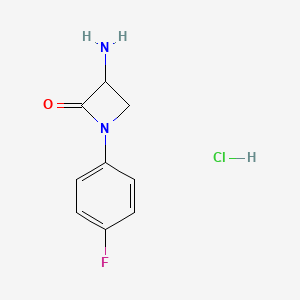
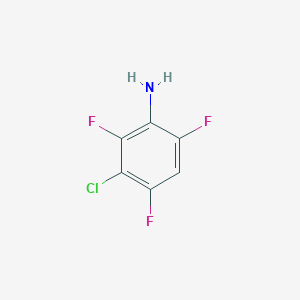
![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)
methanol](/img/structure/B1377642.png)
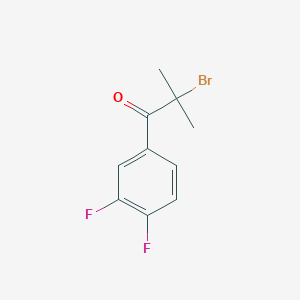
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)
